Fmoc-Lys(nicotinoyl)-OH
Overview
Description
Fmoc-Lys(nicotinoyl)-OH is a compound used in peptide synthesis, particularly in the solid-phase synthesis of peptides. It is a derivative of lysine, an essential amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a nicotinoyl group. This compound is significant in the field of biochemistry and molecular biology due to its role in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(nicotinoyl)-OH typically involves the protection of the lysine amino group with the Fmoc group The process begins with the attachment of the Fmoc group to the lysine moleculeThe reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between the lysine and the nicotinoyl group .
Industrial Production Methods
In an industrial setting, the production of this compound is carried out using automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound. The process involves the sequential addition of protected amino acids to a solid resin, followed by the removal of the Fmoc protecting group and the coupling of the next amino acid .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(nicotinoyl)-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Coupling Reactions: The exposed amino group can react with activated carboxyl groups to form peptide bonds.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
DIC and HOBt: Used as coupling reagents to facilitate the formation of amide bonds.
Major Products Formed
The primary product formed from these reactions is the desired peptide or protein sequence, with the this compound serving as a building block in the synthesis .
Scientific Research Applications
Fmoc-Lys(nicotinoyl)-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-Lys(nicotinoyl)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The nicotinoyl group can enhance the solubility and stability of the peptide, facilitating its incorporation into the growing peptide chain .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(5-Fam)-OH: A similar compound where the nicotinoyl group is replaced with a 5-carboxyfluorescein group.
Fmoc-Lys(Dabcyl)-OH: Another derivative where the nicotinoyl group is replaced with a 4,4-dimethylamino-azobenzene-4’-carboxylic acid group.
Uniqueness
Fmoc-Lys(nicotinoyl)-OH is unique due to the presence of the nicotinoyl group, which can provide additional functional properties such as enhanced solubility and stability. This makes it particularly useful in the synthesis of peptides that require these characteristics .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQIRUSEYKWPF-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151217 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701151217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252049-11-9 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252049-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701151217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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